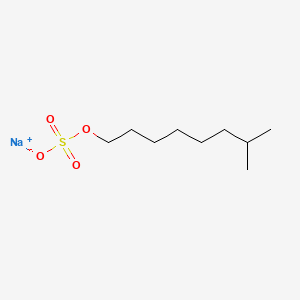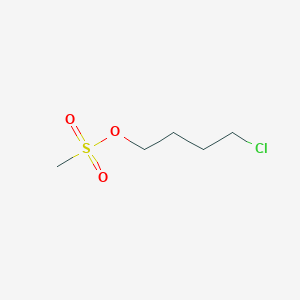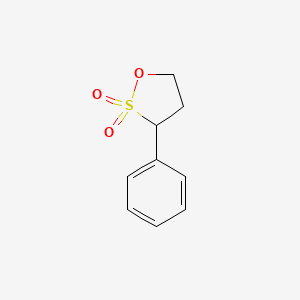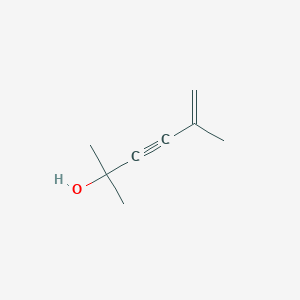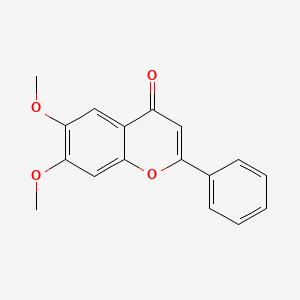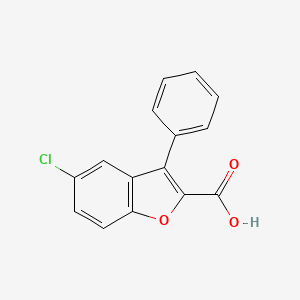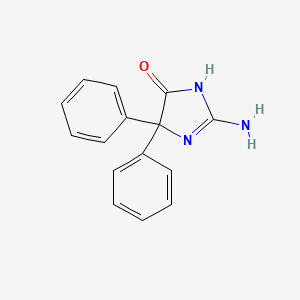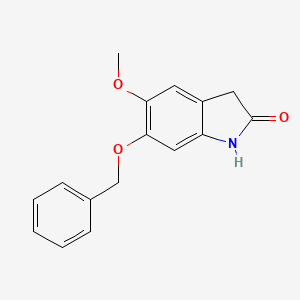
Benzenamine, 4-methoxy-N-(1-phenylethylidene)-
Vue d'ensemble
Description
“Benzenamine, 4-methoxy-N-(1-phenylethylidene)-” is a chemical compound with the empirical formula C15H15NO . It has a molecular weight of 225.29 . This compound is a solid at room temperature and has a melting point of 85°C .
Molecular Structure Analysis
The molecular structure of “Benzenamine, 4-methoxy-N-(1-phenylethylidene)-” consists of a benzene ring substituted with a methoxy group and an N-(1-phenylethylidene) group . The InChI key for this compound is WATIYJMFKFSKGZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Benzenamine, 4-methoxy-N-(1-phenylethylidene)-” is a solid compound with a melting point of 85°C . It has an assay of ≥95% . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Chemosensor for Silver Ion
Benzenamine, 4-methoxy-N-(1-phenylethylidene)- has been identified as a highly selective chemosensor for Ag(+) ion in a methanol-water mixture. This property was observed due to its strong fluorescent enhancement upon binding to Ag(+) ion, attributed to an increase in intramolecular charge transfer (ICT), supported by TD-DFT calculations (Tharmaraj, Devi, & Pitchumani, 2012).
Corrosion Inhibition
A study on the corrosion inhibition effect of Schiff bases, including derivatives of benzenamine, on aluminum alloy AA2219-T6 in an acidic medium demonstrated significant inhibition efficiencies. These bases acted as mixed inhibitors, and their adsorption followed the Langmuir adsorption isotherm (Nazir, Akhter, Ali, & Shah, 2019). Additionally, Schiff bases were investigated as corrosion inhibitors for mild steel in HCl solution. They showed effective inhibition, with the adsorption of these compounds obeying the Langmuir adsorption isotherm (Heydari, Talebian, Salarvand, Raeissi, Bagheri, & Golozar, 2018).
Antifungal Agents
Derivatives of benzenamine have been synthesized and shown significant antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger. Their antifungal potency was enhanced by the substitution of groups like chloro, nitro, and methoxy (Malhotra, Hans, Sharma, Deep, & Phogat, 2012).
Fluorescent Contrast Agents for Surgery
A red-shifted derivative of benzenamine was characterized as a fluorescent contrast agent for image-guided surgery. It crossed the blood-nerve barrier and rendered myelinated nerves fluorescent after systemic injection, aiding in nerve-sparing surgeries (Gibbs-Strauss et al., 2011).
Organic Chemistry Education
In an educational context, benzenamine derivatives have been used in undergraduate organic chemistry labs to demonstrate important concepts such as equilibrium processes, condensation reactions, and imine formation (Silverberg, Coyle, Cannon, Mathers, Richards, & Tierney, 2016).
Antimicrobial Evaluation
Compounds bearing benzenamine have been synthesized and screened for in vitro antibacterial and antifungal activity, showing significant potency against certain strains of bacteria and fungi (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-1-phenylethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12(13-6-4-3-5-7-13)16-14-8-10-15(17-2)11-9-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATIYJMFKFSKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397040 | |
| Record name | STK374980 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2743-00-2 | |
| Record name | STK374980 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

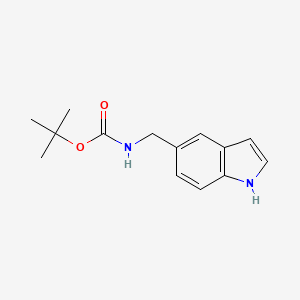
![Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, ethyl ester](/img/structure/B3050547.png)
![Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate](/img/structure/B3050549.png)
